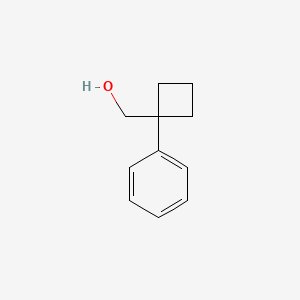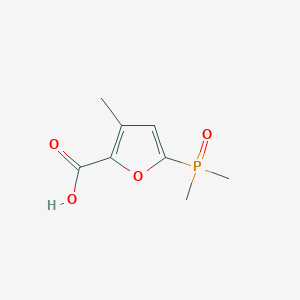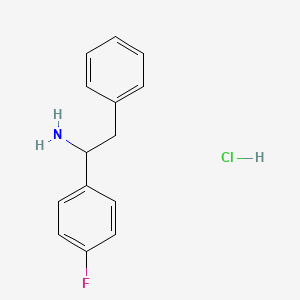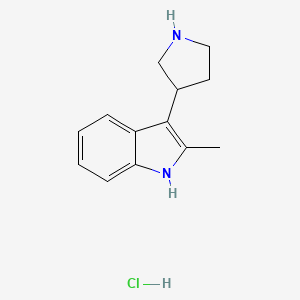
2-methyl-3-(pyrrolidin-3-yl)-1H-indolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride is a compound that features a pyrrolidine ring attached to an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride typically involves the construction of the indole ring followed by the introduction of the pyrrolidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone to form the indole ring. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The indole structure may also play a role in binding to specific proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-methyl-3-(pyrrolidin-3-yl)oxypyrazine hydrochloride
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride is unique due to its specific combination of the indole and pyrrolidine structures. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Conclusion
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride is a compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool in the development of new materials, drugs, and chemical processes. Further research into its applications and mechanisms of action will continue to uncover new possibilities for its use.
特性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC名 |
2-methyl-3-pyrrolidin-3-yl-1H-indole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9;/h2-5,10,14-15H,6-8H2,1H3;1H |
InChIキー |
SAOLDNSHXGBZHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


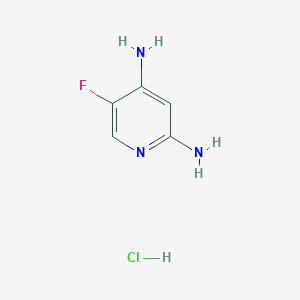
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
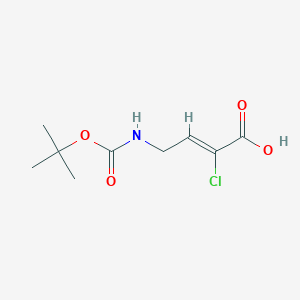
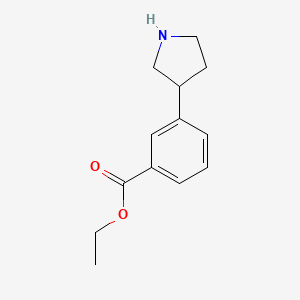


![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
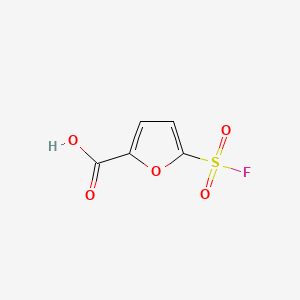
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)
